Ethyl 4-((4-((1,2-dihydroacenaphthylen-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

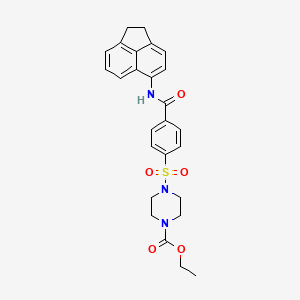

Ethyl 4-((4-((1,2-dihydroacenaphthylen-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonamide-linked aromatic carbamoyl group and a fused bicyclic dihydroacenaphthylene moiety. This structure combines a rigid, planar acenaphthene-derived scaffold with a flexible piperazine-carboxylate backbone, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name |

ethyl 4-[4-(1,2-dihydroacenaphthylen-5-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-2-34-26(31)28-14-16-29(17-15-28)35(32,33)21-11-8-20(9-12-21)25(30)27-23-13-10-19-7-6-18-4-3-5-22(23)24(18)19/h3-5,8-13H,2,6-7,14-17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJLUPQYAPMIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-((1,2-dihydroacenaphthylen-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound characterized by its complex structure and multiple functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features an ethyl ester group, a carbamoyl moiety, and a sulfonyl-piperazine linkage attached to a 1,2-dihydroacenaphthylenyl ring. The synthesis typically involves several steps:

- Formation of the 1,2-dihydroacenaphthylenyl Intermediate : Reduction of acenaphthylene.

- Carbamoylation : Reaction with an isocyanate to introduce the carbamoyl group.

- Coupling : The carbamoyl intermediate is coupled with 4-aminobenzoic acid.

- Esterification : The benzoic acid derivative is esterified with ethanol.

These steps are optimized in industrial settings to enhance yield and purity using various catalysts and reaction conditions.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. Its structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of various enzymatic pathways, influencing biological processes such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor in enzyme activity assays.

- Protein Binding : Its unique structure facilitates interactions with proteins, which can be crucial for therapeutic applications .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant activity against various enzymes involved in metabolic pathways. For instance:

| Enzyme | Activity | Reference |

|---|---|---|

| Acyl-CoA: cholesterol O-acyltransferase (ACAT) | Inhibitory effects observed | |

| Protein kinases | Potential modulator | |

| Carbonic anhydrase | Competitive inhibition |

Case Studies

Several studies have investigated the biological implications of similar compounds:

- Cancer Research : Compounds with piperazine moieties have been explored for their anti-cancer properties. For example, derivatives were shown to inhibit tumor growth in glioblastoma models .

- Cardiovascular Effects : Some studies suggest that piperazine derivatives can reduce blood pressure and influence lipid metabolism, making them candidates for treating hyperlipidemia .

- Neuroprotective Properties : Investigations into the neuroprotective effects of these compounds indicate potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural motifs—piperazine-carboxylate, sulfonyl linker, and aromatic carbamoyl group—are shared with several derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Differences in Pharmacological Potential

- Dihydroacenaphthylene vs. This could improve binding to hydrophobic enzyme pockets, such as those in kinases or phosphodiesterases (PDEs) .

- Sulfonyl Linker vs.

- Carbamoyl vs. Nitro/Cyano Substituents: The carbamoyl group offers hydrogen-bond donor/acceptor versatility, contrasting with the nitro group’s (in ) redox activity or the cyano group’s (in ) polarity.

Physicochemical Properties

- Solubility: The dihydroacenaphthylene group increases hydrophobicity compared to nitrophenyl (logP ~2.5) or cyano-substituted analogues (logP ~1.8).

- Stability : Sulfonyl-linked derivatives (target compound, ) exhibit higher thermal stability than acylpiperazines (e.g., ) due to stronger S=O bonds.

Q & A

Q. What are the key synthetic steps and reaction optimization strategies for this compound?

The synthesis involves multi-step reactions requiring precise control of conditions:

- Step 1 : Formation of the carbamoyl linkage via coupling reactions between 1,2-dihydroacenaphthylen-5-amine and 4-sulfonylbenzoic acid derivatives, typically using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Step 2 : Sulfonylation of the piperazine ring under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group .

- Step 3 : Esterification of the piperazine nitrogen using ethyl chloroformate in anhydrous THF at 0–5°C to avoid side reactions .

- Optimization : Temperature control (<50°C), solvent selection (DMF for polar intermediates), and catalyst tuning (e.g., pyridine for acid scavenging) improve yields (65–80%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR verify aromatic protons (δ 7.2–8.1 ppm), sulfonamide (δ 3.1–3.5 ppm), and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 508.58) .

- FTIR : Peaks at 1650–1700 cm (C=O stretch) and 1150–1250 cm (S=O stretch) validate functional groups .

Q. What preliminary biological targets or mechanisms are associated with this compound?

- Target Hypothesis : Structural analogs suggest interactions with enzymes/receptors via sulfonamide and carbamoyl groups, potentially inhibiting inflammatory mediators (e.g., COX-2) or microbial targets .

- Initial Assays : Use in vitro binding assays (e.g., fluorescence polarization) to screen against kinase or protease libraries. Computational docking (AutoDock Vina) predicts binding affinities to active sites .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in target binding?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses. Analyze hydrogen bonding and hydrophobic contacts with residues (e.g., π-π stacking with tyrosine) .

- Free Energy Calculations : Use MM-GBSA to quantify binding free energies and rank derivatives for SAR studies .

- Contradiction Resolution : If experimental IC values conflict with docking scores, validate via surface plasmon resonance (SPR) to measure real-time kinetics .

Q. What methodologies address discrepancies in reported biological activity data?

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., colorimetric ADP-Glo™) with cell-based viability tests (MTT assay) to confirm specificity .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rodent) to rule out false positives from metabolite interference .

- Data Normalization : Use Z-score standardization across multiple replicates to identify outliers in high-throughput screening .

Q. How do structural modifications enhance efficacy or reduce toxicity?

- SAR Strategies :

- Piperazine Ring : Replace ethyl ester with tert-butyl carbamate to improve metabolic stability .

- Sulfonamide Group : Introduce electron-withdrawing substituents (e.g., -CF) to enhance target affinity .

- Acenaphthene Core : Fluorinate the dihydroacenaphthylene moiety to modulate lipophilicity (clogP 2.5 → 3.1) and blood-brain barrier penetration .

- Toxicology Profiling : Assess hepatotoxicity via ALT/AST release in HepG2 cells and cardiotoxicity using hERG channel inhibition assays .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

| Intermediate | Functional Group | Characterization Method | Reference |

|---|---|---|---|

| Carbamoyl precursor | -CONH- | H NMR (δ 6.8–7.5 ppm, aromatic) | |

| Sulfonylated piperazine | -SO- | FTIR (1150 cm, S=O stretch) | |

| Ester product | -COOEt | HRMS ([M+Na] = 530.60) |

Q. Table 2: In Vitro Assay Conditions for Target Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.